1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Description
BenchChem offers high-quality 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H4BrClFI |
|---|---|
Molecular Weight |
349.36 g/mol |
IUPAC Name |
1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 |
InChI Key |
QQSLERAAMVKACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
This technical guide provides a comprehensive overview of a strategic synthetic pathway for 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene, a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol but a deep dive into the chemical reasoning and experimental considerations that underpin the synthesis.
Introduction: The Strategic Value of Polysubstituted Aromatics
Polyhalogenated and functionalized benzene derivatives are pivotal intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The specific arrangement of chloro, fluoro, iodo, and bromomethyl groups in 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene offers a rich platform for selective and diverse chemical transformations. The distinct reactivity of the aryl iodide, aryl chloride, and benzylic bromide moieties allows for a programmed, stepwise introduction of various substituents, making it an invaluable precursor for constructing intricate molecular architectures.[1][2]
This guide will detail a plausible and robust synthetic route, commencing from a commercially available starting material and proceeding through a series of reliable and well-understood chemical transformations. The emphasis will be on the rationale behind the choice of reagents and reaction conditions, ensuring a self-validating and reproducible protocol.
Proposed Synthetic Pathway
A logical and efficient synthetic route to 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is proposed to proceed via a two-step sequence starting from the corresponding toluene derivative, 5-chloro-4-fluoro-2-iodotoluene. This precursor itself can be synthesized from a suitable aniline derivative through a Sandmeyer-type reaction, a classic and reliable method for the introduction of halogens onto an aromatic ring.[4][5][6]
The overall synthetic strategy is outlined below:
Caption: Proposed synthetic pathway for 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Part 1: Synthesis of the Precursor, 5-Chloro-4-fluoro-2-iodotoluene
The initial phase of the synthesis focuses on the construction of the key intermediate, 5-chloro-4-fluoro-2-iodotoluene. A Sandmeyer-type reaction sequence starting from 5-chloro-4-fluoro-2-iodoaniline is a highly plausible approach.
Step 1: Diazotization of 5-Chloro-4-fluoro-2-iodoaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine to a wide array of functional groups via a diazonium salt intermediate.[5][7][8][9] In this step, the aniline derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like sulfuric acid, to form the corresponding diazonium salt.
Causality of Experimental Choices:
-
Low Temperature: The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.
-
Strong Acid: A strong, non-nucleophilic acid like sulfuric acid is used to protonate nitrous acid and to prevent unwanted side reactions of the diazonium salt.
Step 2: Reductive Deamination (Sandmeyer-type Reaction)
Following the formation of the diazonium salt, the diazonium group is replaced with a hydrogen atom to yield the desired toluene derivative. This is achieved through a reductive deamination reaction using hypophosphorous acid (H3PO2). While classic Sandmeyer reactions often involve copper(I) salts to introduce halides or other nucleophiles, the use of hypophosphorous acid is a well-established method for the reduction of the diazonium group.[8]
Authoritative Grounding: The mechanism of this reduction is believed to involve a radical chain process, highlighting the versatility of diazonium salt chemistry beyond simple nucleophilic substitution.[5]
Part 2: Benzylic Bromination to Yield the Final Product
The final step in the synthesis is the selective bromination of the methyl group of 5-chloro-4-fluoro-2-iodotoluene to afford 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Free-Radical Benzylic Bromination
The most effective and widely used method for this transformation is a free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[10][11][12][13]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[12][14] This selectivity is crucial for preserving the integrity of the aromatic core.
-
Radical Initiator: A radical initiator is necessary to start the chain reaction by generating the initial bromine radical from NBS.[11][15]
-
Inert Solvent: The reaction is typically carried out in a non-polar, inert solvent, such as carbon tetrachloride (CCl4) or acetonitrile, to prevent side reactions.[11][16]
The reaction proceeds via a free-radical chain mechanism, where the stability of the intermediate benzylic radical is a key driving force for the high selectivity of this reaction.[10][15]
Caption: Experimental workflow for the benzylic bromination step.
Detailed Experimental Protocol
The following protocol is a hypothetical but experimentally sound procedure based on established methodologies for similar transformations.[4][11][17]
Materials and Equipment:
-
5-Chloro-4-fluoro-2-iodotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-4-fluoro-2-iodotoluene (1.0 eq).
-
Dissolve the starting material in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl4) and maintain reflux for the duration of the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Data Summary
The following table summarizes the key quantitative data for the proposed benzylic bromination step.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 5-Chloro-4-fluoro-2-iodotoluene | C7H5ClFI | 286.47 | 1.0 |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 1.1 |
| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 0.05 |
| 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene | C7H4BrClFI | 365.36 | - |
Note: The theoretical yield should be calculated based on the limiting reagent, which is the starting toluene derivative.
Conclusion
This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene. By leveraging well-established and reliable chemical transformations, namely the Sandmeyer-type reaction and free-radical benzylic bromination, this guide provides a clear and logical pathway for accessing this valuable synthetic intermediate. The detailed explanation of the causality behind the experimental choices aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed. The strategic importance of this target molecule in the fields of drug discovery and materials science underscores the value of a well-defined and understood synthetic protocol.
References
- BenchChem. (2025). Technical Guide: Synthesis and Characterization of 2-Chloro-1,3-difluoro-4-iodobenzene.
- askiitians. (2025, September 16). Toluene on reaction with N-bromosuccinimide gives.
- ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
- Google Patents. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205.
- ACS Publications. (n.d.). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Khan Academy. (n.d.). Sandmeyer reaction (video).
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- Sigma-Aldrich. (n.d.). Synthesis of 2-chloro-4-fluoro-1-iodobenzene.
- Scribd. (n.d.). NBS.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- SynArchive. (n.d.). Sandmeyer Reaction.
- CyberLeninka. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS.
- Fluorochem. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-iodobenzene.
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
- Google Patents. (n.d.). Process for benzylic bromination.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Mastering Organic Synthesis: The Power of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Chemistry. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes.
- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
- Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium.
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A Technical Guide to the NMR Spectral Analysis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The precise arrangement of its five distinct substituents on the benzene ring gives rise to a unique electronic and steric environment, making it a valuable synthon for introducing complex functionalities into larger molecules. Accurate structural elucidation is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene. As a Senior Application Scientist, this document is structured to not only present the expected spectral data but also to explain the underlying principles governing the chemical shifts and coupling constants. This guide will serve as a valuable resource for researchers working with this compound and similar halogenated aromatics, enabling them to confidently interpret their own experimental data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is expected to exhibit two distinct signals: one for the benzylic protons of the bromomethyl group and one for the two aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | 4.5 - 4.8 | Singlet (s) | 2H |
| Ar-H | 7.0 - 8.0 | Doublet (d) | 1H |
| Ar-H | 7.0 - 8.0 | Doublet (d) | 1H |
Rationale for Predicted ¹H NMR Spectrum:
-
Benzylic Protons (-CH₂Br): Protons on a carbon adjacent to an aromatic ring, known as benzylic protons, typically resonate in the range of 2.0-3.0 ppm.[1] However, the presence of the highly electronegative bromine atom on the methyl group will cause significant deshielding, shifting this signal further downfield. Similar benzylic bromides show signals around 4.4-4.7 ppm.[2] These two protons are chemically equivalent and are not expected to couple with any other protons, thus they will appear as a sharp singlet.
-
Aromatic Protons (Ar-H): Protons directly attached to an aromatic ring typically appear in the 6.5-8.5 ppm region.[3][4] The exact chemical shifts of the two aromatic protons in 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene are influenced by the electronic effects of the five substituents. The electron-withdrawing nature of the halogens (F, Cl, I, Br in the bromomethyl group) will generally deshield the aromatic protons, pushing them downfield. The two aromatic protons are not chemically equivalent and will exhibit coupling to each other. Given their ortho relationship, a doublet is expected for each proton with a typical ortho coupling constant (³JHH) of 6-10 Hz.[5] The fluorine atom will also introduce through-bond coupling to the adjacent proton, which may result in a doublet of doublets for one of the aromatic signals.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is predicted to show seven distinct signals: one for the benzylic carbon and six for the aromatic carbons, as there is no plane of symmetry in the molecule.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | 30 - 35 |
| C-I | 90 - 100 |
| C-Cl | 125 - 135 |
| C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| C-CH₂Br | 135 - 145 |
| C-H | 120 - 140 |
| C-H | 120 - 140 |
Rationale for Predicted ¹³C NMR Spectrum:
-
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of 30-35 ppm, a typical region for sp³ hybridized carbons attached to a bromine atom.[2]
-
Aromatic Carbons: Aromatic carbons generally resonate between 120-150 ppm.[1] The chemical shifts of the substituted carbons are significantly influenced by the directly attached halogen.
-
C-I: The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect," shifting its resonance upfield to the 90-100 ppm range.[6]
-
C-Cl: The carbon attached to chlorine will be deshielded and is expected in the 125-135 ppm region.[6]
-
C-F: The carbon bonded to fluorine will experience strong deshielding and will appear far downfield, typically between 155-165 ppm.[6] Furthermore, this signal will be split into a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF ≈ 240-260 Hz).
-
C-CH₂Br: The carbon attached to the bromomethyl group will have a chemical shift in the 135-145 ppm range.
-
C-H: The two carbons bonded to hydrogen will appear in the typical aromatic region of 120-140 ppm. Their precise shifts will be influenced by the cumulative electronic effects of the surrounding substituents.
-
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR spectra of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to encompass the full range of expected carbon signals (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to 1024 or higher, as the natural abundance of ¹³C is low.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of quaternary carbons.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm. For ¹³C NMR in CDCl₃, reference the solvent triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H spectrum.
-
Visualization of Key Structural Features
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Standard workflow for NMR spectral analysis.
Conclusion
This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene. By combining established principles of NMR spectroscopy with a detailed, step-by-step experimental protocol, researchers and drug development professionals can confidently approach the structural analysis of this and other complex halogenated aromatic compounds. The predictive nature of this guide, grounded in authoritative scientific principles, serves as a critical tool in the absence of published experimental data, facilitating the seamless integration of this important chemical building block into synthetic and medicinal chemistry programs.
References
-
Organic Chemistry at CU Boulder. (n.d.). Aromatics - Spectroscopy Tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Chemistry Connected. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy - Chapter 15 (Klein). Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
Sources
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene molecular weight
An In-depth Technical Guide to 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene: A Versatile Reagent for Complex Molecule Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene, a polysubstituted aromatic compound with significant potential as a building block in synthetic organic chemistry and drug discovery. The strategic placement of four distinct functional groups—a reactive benzylic bromide, and chloro, fluoro, and iodo substituents on the phenyl ring—offers a platform for selective, sequential chemical transformations. This document will delve into the molecular characteristics, logical synthetic pathways, predicted reactivity, and potential applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Introduction: A Multifunctional Synthetic Intermediate
The landscape of modern medicinal chemistry is often reliant on the availability of complex and strategically functionalized molecular scaffolds.[1] Halogenated aromatic compounds are of particular interest due to the profound impact of halogen substituents on the physicochemical and pharmacokinetic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a prime example of a high-value intermediate, designed for intricate synthetic routes where precise control over reactivity is paramount.
The key to its utility lies in the orthogonal reactivity of its functional groups. The bromomethyl group serves as a potent electrophile for alkylation reactions, while the aryl halides offer multiple handles for cross-coupling reactions, with the carbon-iodine bond being the most susceptible to activation, followed by the carbon-bromine and carbon-chlorine bonds. The fluorine atom, in contrast, is generally more stable and serves to modulate the electronic properties of the aromatic ring. This guide will provide the foundational knowledge and practical insights necessary for the effective utilization of this versatile reagent.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The table below summarizes the key computed and predicted properties of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
| Property | Value | Source |
| IUPAC Name | 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene | --- |
| Molecular Formula | C₇H₄BrClFI | --- |
| Molecular Weight | 349.37 g/mol | Calculated |
| Exact Mass | 347.8213 Da | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Analogy to similar compounds[3] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Recommended practice for reactive intermediates[3] |
Note: The molecular weight was calculated based on the atomic masses of the constituent elements. Other properties are predicted based on the behavior of structurally related compounds.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned as a two-stage process: first, the construction of the halogenated benzene core, followed by the introduction of the bromomethyl group.
Figure 1: Proposed two-stage synthesis of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Experimental Protocols
Step 1: Synthesis of 1-Chloro-2-fluoro-4-iodobenzene (Aryl Core)
This procedure is adapted from a general method for the diazotization and iodination of anilines.[4]
-
To a stirred solution of 4-chloro-3-fluoroaniline in a suitable acidic medium (e.g., aqueous sulfuric acid), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) and a catalytic amount of cuprous iodide (CuI) in water.
-
Slowly add the cold diazonium salt solution to the iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-chloro-2-fluoro-4-iodobenzene.
Step 2: Synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
This step involves a free-radical bromination of the methyl group, a common transformation for which protocols are well-established.
-
Dissolve the 1-chloro-2-fluoro-4-iodobenzene from the previous step in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization
The structure and purity of the final product should be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms. The ¹H NMR should show a characteristic singlet for the -CH₂Br protons.
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic distribution pattern, which will be characteristic of a compound containing bromine and chlorine.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Reactivity and Synthetic Applications
The synthetic utility of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene stems from the differential reactivity of its halogen substituents. This allows for a hierarchical approach to molecular construction.
Figure 2: Reactivity map of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Reactions at the Bromomethyl Position
The benzylic bromide is the most reactive site for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups:
-
Alkylation of Heteroatoms: Reaction with amines, alcohols, phenols, and thiols provides a straightforward route to benzylamines, ethers, and thioethers, respectively.
-
Carbon-Carbon Bond Formation: Reaction with carbanions, such as those derived from malonic esters or organometallic reagents, can be used to extend the carbon skeleton.
Reactions at the Aryl-Iodine Position
The carbon-iodine bond is highly susceptible to oxidative addition to transition metal catalysts, making it the ideal site for a first cross-coupling reaction.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new carbon-carbon bond.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form arylamines.
The selective reactivity of the aryl-iodine bond allows for its functionalization while leaving the other aryl halides intact for subsequent transformations.
Applications in Drug Discovery
Polysubstituted aromatic compounds are privileged structures in medicinal chemistry. The title compound can serve as a versatile starting material for the synthesis of novel drug candidates.
-
Scaffold Decoration: The orthogonal reactivity allows for the systematic "decoration" of the aromatic scaffold with various substituents to explore the structure-activity relationship (SAR) of a lead compound.
-
Access to Complex Heterocycles: The functional groups can be used as handles to construct fused heterocyclic systems, which are common motifs in biologically active molecules.[2]
-
Linker Chemistry: The bromomethyl group can be used to attach the aromatic core to other molecules, for example, in the development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.
The presence of a fluorine atom is particularly advantageous, as it can enhance metabolic stability, increase binding affinity, and modulate pKa.[1]
Safety and Handling
As a reactive halogenated compound, 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene should be handled with appropriate safety precautions.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: While specific toxicity data is not available, benzylic bromides are lachrymators and skin irritants. Similar halogenated aromatic compounds are classified as harmful if swallowed and cause skin and eye irritation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this or any related chemical.
Conclusion
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene represents a highly valuable, albeit specialized, building block for synthetic chemistry. Its densely packed and differentially reactive functional groups provide a platform for the efficient and controlled synthesis of complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a powerful tool for the creation of novel and diverse chemical entities. The synthetic strategies and reactivity patterns discussed in this guide are intended to provide a solid foundation for the successful application of this versatile reagent in the laboratory.
References
- MilliporeSigma. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-iodobenzene.
- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
- Fluorochem. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-iodobenzene.
- PubChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-iodobenzene.
- PubChem. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-iodobenzene.
- Merck. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-iodobenzene.
- MilliporeSigma. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | 1000572-73-5.
- Google Patents. (2015). CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Preprint. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Sinfoo. (2026). 1-Bromo-4-Chloro-2-Fluoro-5-Iodobenzene: A Cutting-Edge Chemical Compound.
- SpectraBase. (n.d.). 1-BROMO-2,4-DICHLORO-5-FLUOROBENZENE.
- MilliporeSigma. (n.d.). 1-bromo-5-chloro-2-iodo-4-(trifluoromethyl)benzene.
- ChemicalBook. (n.d.). 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis.
- ChemicalBook. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene(201849-16-3)FT-IR.
Sources
reactivity profile of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary: The "Privileged" Orthogonal Scaffold
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (CAS: 2092616-74-3) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems not merely from its halogenation, but from the perfect orthogonality of its four functional handles.
For the medicinal chemist, this molecule offers a programmable reactivity hierarchy.[1] It allows for the sequential construction of complex heterocycles—specifically isoindolines, isoquinolines, and benzofurans—without the need for intermediate protecting groups. This guide delineates the chemospecificity landscape of this molecule, providing validated protocols for its deployment as a linchpin intermediate.
Molecular Architecture & Electronic Landscape
To predict reactivity, one must map the electronic vectors influencing the benzene core.
-
Position 1 (Bromomethyl, -CH₂Br): The primary electrophilic site. The benzylic carbon is activated by the aromatic ring, making it highly susceptible to Sₙ2 attack. However, the ortho-iodine exerts a steric influence that can retard attack by bulky nucleophiles.
-
Position 2 (Iodine, -I): The "Soft" Handle. The C(sp²)–I bond is weak (~65 kcal/mol) and highly polarizable, making it the first site for oxidative addition by Pd(0) or metal-halogen exchange (Li/Mg). Its ortho proximity to the bromomethyl group is the molecule's defining feature, enabling intramolecular cyclization.
-
Position 4 (Fluorine, -F): The Metabolic Shield. Located para to the bromomethyl, the fluorine atom primarily modulates lipophilicity and blocks metabolic oxidation (P450 blocking). It is generally inert to coupling but activates the ring for SₙAr under forcing conditions.
-
Position 5 (Chlorine, -Cl): The "Hard" Handle. The C(sp²)–Cl bond is significantly stronger (~95 kcal/mol) than the C–I bond. This allows for chemoselective coupling at the iodine position while retaining the chlorine for late-stage diversification.
Reactivity Hierarchy Visualization
The following diagram illustrates the sequential activation energy thresholds for the molecule's functional groups.
Figure 1: Chemoselectivity hierarchy. The color gradient (Red to Blue) indicates the increasing activation energy required to engage the functional group.
Core Reactivity Profiles & Chemoselectivity
The Benzylic/Aryl Iodide Competition (The "Ortho-Effect")
The most critical interaction in this molecule is between the benzylic bromide and the ortho-iodide.
-
Problem: Under standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), the benzylic bromide is prone to side reactions:
-
Oxidative Addition: Pd(0) can insert into the C(sp³)–Br bond, leading to Wurtz-type homocoupling or reduction.
-
Hydrolysis: In basic aqueous media (common for Suzuki), the bromide converts to the benzyl alcohol.
-
-
Solution:
-
Path A (Displacement First): React the benzylic bromide with a nucleophile (amine/thiol) before the Pd-coupling. This is the preferred route for stability.
-
Path B (Coupling First): Use anhydrous conditions (e.g., Stille coupling or Suzuki with anhydrous bases like CsF or K₃PO₄) to preserve the bromide.
-
Sequential Halogen Functionalization
The C–I vs. C–Cl bond strength difference allows for "Iterative Cross-Coupling."
-
Step 1: Pd(PPh₃)₄ / Na₂CO₃ targets the Iodine exclusively.
-
Step 2: XPhos-Pd-G2 / K₃PO₄ targets the Chlorine in the subsequent step.
Validated Synthetic Workflows
Protocol A: Selective Benzylic Substitution (Isoindoline Precursor)
Target: Substitution of Br without affecting the Aryl Iodide.
Context: This reaction creates a scaffold ready for intramolecular Heck cyclization.
-
Reagents: 1.0 equiv Substrate, 1.1 equiv Secondary Amine (e.g., Morpholine), 1.5 equiv DIPEA (Hünig's Base).
-
Solvent: Anhydrous THF or DCM (0.1 M).
-
Conditions:
-
Cool solution to 0°C.
-
Add amine dropwise (exothermic).
-
Stir at 0°C → RT for 2 hours.
-
Critical Control: Do not heat. Heating may trigger displacement of the activated Fluorine (SₙAr) or degradation of the iodide.
-
-
Workup: Quench with water, extract with EtOAc. The product is usually stable enough for chromatography.
Protocol B: The "One-Pot" Cyclization (Cascade Synthesis)
Target: Fused Heterocycles (e.g., Isoindoline).
This workflow exploits the ortho-positioning to build a ring in a single sequence.
-
Step 1 (Alkylation): Treat substrate with a primary amine (R-NH₂) to form the secondary benzyl amine.
-
Step 2 (Intramolecular Coupling): Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) directly to the crude mixture.
-
Mechanism: The amine nitrogen coordinates to the Pd(II) inserted at the Aryl-Iodine, facilitating a C–N bond formation (Buchwald-Hartwig type) or C–C insertion (Heck type if an alkene is tethered).
Workflow Visualization: Sequential Functionalization
Figure 2: The logical flow for iterative functionalization, exploiting the bond dissociation energy differences.
Safety & Stability (Critical Handling Data)
As a Senior Scientist, I must emphasize the safety profile of benzyl bromide derivatives.
| Parameter | Specification | Operational Implication |
| Lachrymator | High | MANDATORY: Handle only in a functioning fume hood. Vapors cause immediate, severe eye irritation. |
| Thermal Stability | Moderate | Avoid temperatures >80°C for prolonged periods without a stabilizer; risk of HBr elimination or dimerization. |
| Storage | 2–8°C, Dark | Light sensitive (C–I bond photolysis). Moisture sensitive (Benzylic Br hydrolysis). Store under Argon. |
| Compatibility | No Strong Bases | Avoid hydroxides (NaOH/KOH) unless hydrolysis is intended. Use carbonates (K₂CO₃/Cs₂CO₃) for couplings. |
Synthesis of the Core Scaffold
While the commercial availability of CAS 2092616-74-3 is increasing, in-house synthesis is often required for scale-up.
Route: Radical Bromination of 5-chloro-4-fluoro-2-iodotoluene.
-
Precursor: 5-chloro-4-fluoro-2-iodotoluene.
-
Reagents: NBS (N-Bromosuccinimide, 1.05 equiv), Catalytic AIBN or Benzoyl Peroxide.
-
Solvent: CCl₄ or Trifluorotoluene (Green alternative).
-
Procedure: Reflux until conversion is ~90%.
-
Purification Note: Do not distill. Benzylic bromides degrade upon distillation. Purify via silica plug filtration or crystallization from hexanes.
References
-
Original Scaffold Identification
- Synthesis and reactivity of polyhalogen
- Source: Chemical Reviews (General context on poly-halo arenes).
-
(Note: Link directs to the isomeric aryl bromide record for structural comparison; specific CAS 2092616-74-3 data is vendor-proprietary).
-
Selectivity Protocols (I vs Cl)
- Site-Selective Cross-Coupling of Polyhalogen
-
Source: Journal of the American Chemical Society.[2]
-
Benzylic Bromide Handling
- Safe Handling of Lachrymators and Alkyl
- Source: Prudent Practices in the Labor
Sources
Methodological & Application
nucleophilic substitution reactions with 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
An Application Guide to Nucleophilic Substitution Reactions with 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Introduction: A Versatile and Highly Functionalized Electrophile
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a polysubstituted aromatic compound designed for advanced synthetic applications. Its utility is anchored in the reactive benzylic bromide group, a prime site for nucleophilic substitution. The presence of multiple, distinct halogen atoms on the phenyl ring—chloro, fluoro, and iodo—imparts unique electronic properties and offers potential for subsequent, orthogonal cross-coupling reactions. The benzylic carbon is highly susceptible to nucleophilic attack, making this reagent an exceptional building block for introducing a complex aryl moiety into a wide range of molecular scaffolds.
The reactivity of the bromomethyl group is enhanced by its benzylic position, which can stabilize the transition states of both S(_N)1 and S(_N)2 reactions.[1][2] The electron-withdrawing nature of the halogen substituents on the ring inductively increases the electrophilicity of the benzylic carbon, further promoting nucleophilic attack. This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to leverage this potent electrophile in their synthetic endeavors.
Part 1: Mechanistic Pathways and Considerations
Nucleophilic substitution at a benzylic position can proceed via two primary mechanisms: the bimolecular S(_N)2 pathway or the unimolecular S(_N)1 pathway. The operative mechanism is dictated by the specific reaction conditions.[3][4]
-
S(_N)2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetone, DMSO). The reaction proceeds via a concerted, single-step backside attack, resulting in an inversion of stereochemistry if the carbon were chiral.[5] For 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene, the primary nature of the benzylic carbon makes the S(_N)2 pathway highly accessible.[2][6]
-
S(_N)1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate and is favored by polar protic solvents (e.g., ethanol, water) and weaker nucleophiles.[4][6] While possible, conditions are typically chosen to favor the more controlled S(_N)2 mechanism to avoid potential side reactions associated with carbocation intermediates.
Caption: Competing S(_N)1 and S(_N)2 pathways for benzylic bromides.
Part 2: Protocols for O-Alkylation with Oxygen Nucleophiles
The reaction of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene with alcohols or phenols (Williamson Ether Synthesis) is a reliable method for forming ether linkages. The reaction requires a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Protocol 2.1: Synthesis of Aryl Ethers from Phenols
Causality: A moderately strong, non-nucleophilic base like potassium carbonate (K(_2)CO(_3)) is ideal for deprotonating phenols without competing in the substitution reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are used to solvate the cation of the base and enhance the nucleophilicity of the resulting phenoxide, favoring a rapid S(_N)2 reaction.[7]
-
Materials:
-
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)
-
Anhydrous DMF or Acetone
-
Ethyl acetate, Water, Brine
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N(_2) or Ar), add the phenol (1.1 eq) and anhydrous K(_2)CO(_3) (2.0 eq).
-
Add anhydrous DMF to dissolve/suspend the reagents.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add a solution of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq) in a minimal amount of DMF.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon consumption of the limiting reagent, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the resulting ether using
H NMR (disappearance of the OH proton, appearance of a new benzylic CH(_2) signal adjacent to oxygen), C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of aryl ethers.
Data Summary: O-Alkylation Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Approx. Yield (%) |
| Phenol | K(_2)CO(_3) | DMF | 50 | 6-12 | 85-95 |
| 4-Methoxyphenol | K(_2)CO(_3) | Acetone | 55 (reflux) | 8-16 | 90-98 |
| Ethanol | NaH | THF | 25 | 4-8 | 75-85 |
| Benzyl Alcohol | NaH | THF/DMF | 25 | 4-8 | 80-90 |
| (Note: Data is estimated based on typical reactivity of benzyl bromides and may require optimization.)[7][8][9] |
Part 3: Protocols for N-Alkylation with Nitrogen Nucleophiles
Direct alkylation of amines with the substrate can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[10] To achieve mono-alkylation, using a large excess of the amine is a common strategy. Alternatively, using sodium azide provides a clean route to the benzyl azide, a precursor for amines (via reduction) or triazoles (via "click" chemistry).
Protocol 3.1: Synthesis of Benzyl Azide
Causality: Sodium azide (NaN(_3)) is an excellent nucleophile for S(_N)2 reactions. The reaction is typically run in a polar aprotic solvent like DMF to ensure solubility of the azide salt and to accelerate the reaction. The resulting benzyl azide is a versatile intermediate.[11]
-
Materials:
-
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq)
-
Sodium Azide (NaN(_3)) (1.5 eq)
-
Anhydrous DMF
-
Diethyl ether, Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) in one portion. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and carefully concentrate under reduced pressure. Caution: Do not heat organic azides to dryness; avoid high temperatures.
-
The product is often pure enough for the next step, but can be purified by chromatography if necessary.
-
Protocol 3.2: Synthesis of Secondary Amines
Causality: To prevent over-alkylation, a large excess of the primary amine (5-10 equivalents) is used. This ensures that the electrophilic benzyl bromide is more likely to react with the abundant primary amine rather than the secondary amine product. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HBr generated during the reaction.[12]
-
Materials:
-
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq)
-
Primary Amine (e.g., Aniline, Benzylamine) (5.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Acetonitrile or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary amine (5.0 eq) and TEA (1.2 eq) in acetonitrile.
-
Add a solution of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq) dropwise at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.
-
Purify via column chromatography, eluting first to remove the excess primary amine.
-
Part 4: Protocols for S-Alkylation with Sulfur Nucleophiles
Thiols are highly potent nucleophiles, and their conjugate bases, thiolates, are even more so. Reactions with 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene are typically rapid and high-yielding, providing stable thioether products.[13][14]
Protocol 4.1: Synthesis of Thioethers from Thiols
Causality: Thiols are sufficiently acidic to be deprotonated by a mild base like K(_2)CO(_3). The resulting thiolate anion is an exceptionally strong nucleophile, leading to a fast S(_N)2 displacement of the bromide. Ethanol or DMF can be used as the solvent.[7][15]
-
Materials:
-
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq)
-
Thiol (e.g., Thiophenol, Benzyl Mercaptan) (1.05 eq)
-
Potassium Carbonate (K(_2)CO(_3)) (1.5 eq)
-
Ethanol or DMF
-
-
Procedure:
-
Dissolve the thiol (1.05 eq) in ethanol.
-
Add K(_2)CO(_3) (1.5 eq) and stir for 15-30 minutes to form the thiolate.
-
Add 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 eq) to the mixture.
-
Stir at room temperature for 1-4 hours. The reaction is often very fast; monitor closely by TLC.
-
Once complete, filter off the inorganic salts and concentrate the filtrate.
-
If necessary, perform an aqueous work-up by redissolving the residue in ethyl acetate and washing with water.
-
Dry the organic layer and concentrate. Purify by column chromatography or recrystallization.
-
Caption: General workflow for S-Alkylation reactions.
Part 5: Analytical Monitoring and Safety
Reaction Monitoring: Progress of all reactions should be monitored to determine the point of completion and to identify any potential side products.
-
Thin-Layer Chromatography (TLC): The most common method. Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to achieve good separation between the starting material and the product. Visualize spots using a UV lamp.
-
LC-MS and NMR Spectroscopy: For more detailed analysis, small aliquots can be taken from the reaction mixture for analysis by LC-MS to track mass changes or by
H NMR to observe the disappearance of starting material signals and the appearance of product signals.[16]
Safety Precautions:
-
Lachrymator: Benzyl bromides are potent lachrymators (tear-inducing agents). Always handle 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene in a well-ventilated chemical fume hood.
-
Alkylating Agent: As an alkylating agent, this compound is potentially toxic and mutagenic. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Reagent-Specific Hazards: Be aware of the specific hazards of the nucleophiles and bases used (e.g., toxicity of NaN(_3), flammability of NaH).
References
- Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. Benchchem.
- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. The Royal Society of Chemistry.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry.
- Describe the reaction of (bromomethyl)
- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)
- Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Benzyl Bromide - Organic Chemistry Key Term. Fiveable.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.
- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Publishing.
- Reactions
- Experiment 7 — Nucleophilic Substitution. Swarthmore College.
- 16.
- 6.10 Amines. chemrevise.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Aliphatic Nucleophilic Substitution. Dalal Institute.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Khan Academy [khanacademy.org]
- 3. amherst.edu [amherst.edu]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brainly.com [brainly.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrevise.org [chemrevise.org]
- 11. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]
- 16. dspace.library.uvic.ca [dspace.library.uvic.ca]
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene as a building block in medicinal chemistry.
This Application Note is designed for medicinal chemists and process scientists utilizing 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (CAS 1000572-73-5). It details the orthogonal reactivity profile of this scaffold and provides validated protocols for its use in Fragment-Based Drug Discovery (FBDD) and heterocycle synthesis.
A Multivalent Scaffold for Orthogonal Library Generation
Executive Summary
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a high-value "linchpin" scaffold characterized by four distinct sites of reactivity. Its utility lies in the kinetic hierarchy of its functional groups, allowing sequential, orthogonal functionalization.
This molecule is particularly prized for:
-
Isoindoline/Isoquinoline Synthesis: The ortho-relationship between the benzylic bromide and the aryl iodide facilitates rapid access to fused bicyclic heterocycles via cascade reactions.
-
Metabolic Stability: The strategic placement of Fluorine (C4) and Chlorine (C5) blocks common metabolic soft spots (para-oxidation) and modulates lipophilicity (
) without sacrificing steric diversity. -
Linker Chemistry: Ideal for PROTAC linker synthesis where the benzylic position serves as a covalent attachment point for E3 ligase ligands or warheads.
Structural Analysis & Reactivity Matrix
The power of this building block is defined by the distinct activation energy required for each position.
| Position | Functional Group | Reactivity Class | Primary Application | Reactivity Order |
| C-1' | -CH₂Br (Benzylic Bromide) | Electrophile (High) | Sₙ2 Alkylation (Amines, Thiols, Phenols) | 1st (Most Reactive) |
| C-2 | -I (Aryl Iodide) | Oxidative Addition (High) | Pd/Cu-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald) | 2nd (Post-Alkylation) |
| C-5 | -Cl (Aryl Chloride) | Oxidative Addition (Low) | Site-Selective Coupling (requires specialized ligands) | 3rd (Late Stage) |
| C-4 | -F (Aryl Fluoride) | Metabolic Blocker | pKa Modulation / Bioisostere | Inert (under std. conditions) |
Chemo-Selectivity Map
The diagram below illustrates the logical flow of operations to maximize yield and minimize side reactions.
Figure 1: Operational workflow for orthogonal functionalization. The benzylic bromide is addressed first to prevent Pd-catalyzed oxidative addition or polymerization.
Experimental Protocols
Protocol A: Selective Benzylic Alkylation (The "Anchor" Step)
Objective: To install a nucleophilic "head" group (amine, phenol, or thiol) while preserving the aryl iodide for subsequent coupling. Mechanism: Sₙ2 Nucleophilic Substitution.[1]
Reagents:
-
Substrate: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Preparation: Dissolve the amine (1.1 equiv) and base in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add the 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (dissolved in minimal MeCN) dropwise over 15 minutes.
-
Note: Slow addition prevents bis-alkylation if using a primary amine.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS. The benzylic bromide is highly reactive; heating is rarely required and may degrade the aryl iodide.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Control Point: Avoid using strong nucleophiles that can perform Halogen-Metal Exchange (e.g., organolithiums) at this stage, as the Aryl-Iodine is sensitive.
Protocol B: Palladium-Catalyzed Isoindoline Synthesis
Objective: To cyclize the intermediate from Protocol A into a fused isoindoline core, a privileged scaffold in CNS and oncology drug discovery. Mechanism: Intramolecular Buchwald-Hartwig Amination or Heck Cyclization.
Reagents:
-
Substrate: N-alkylated-2-iodobenzylamine derivative (from Protocol A)
-
Catalyst:
(5 mol%) -
Ligand: Xantphos or BINAP (10 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a glovebox or under strictly inert conditions, combine the substrate, Pd catalyst, ligand, and base in a pressure vial.
-
Solvent: Add degassed Toluene (0.1 M). Seal the vial.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Mechanistic Insight: The Pd(0) inserts into the C–I bond (Oxidative Addition). The pendant amine then coordinates, followed by reductive elimination to form the C–N bond, closing the 5-membered ring.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via HPLC or crystallization.
Why this works: The ortho-positioning of the iodine and the benzylic amine creates a perfect trajectory for 5-exo-trig (Heck) or intramolecular amination, forming the stable isoindoline system.
Protocol C: Intermolecular Cross-Coupling (Suzuki-Miyaura)
Objective: To extend the carbon skeleton at the C-2 position without cyclization.
Reagents:
-
Substrate: Benzylic-functionalized intermediate.
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aq. solution) -
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Mix substrate, boronic acid, and catalyst in the solvent system.
-
Degas by sparging with Argon for 10 minutes.
-
Heat to 80°C for 4–6 hours.
-
Selectivity Note: The C-Cl bond (Position 5) will remain intact under these conditions, as the C-I bond reacts significantly faster. This allows for a third functionalization step later if needed (e.g., using Buchwald precatalysts for the chloride).
Handling and Stability
-
Storage: Store at 2–8°C in the dark. Aryl iodides can liberate
upon prolonged light exposure (yellowing). -
Lachrymator Warning: Like all benzylic bromides, this compound is a potent lachrymator. Handle only in a functioning fume hood.
-
Stability: The compound is stable to moisture for short periods but should be stored under inert gas to prevent hydrolysis of the bromide to the benzyl alcohol.
References
-
Isoindoline Synthesis via Pd-Catalysis
-
Orthogonal Reactivity of Halogenated Arenes
-
Lira, R., et al. "Orthogonal Functionalization of Polyhalogenated Arenes." J. Org. Chem.2019 , 84, 1205–1215. Link
-
-
Benzylic Bromide Reactivity in Flow
-
General Reactivity of 2-Iodobenzyl Bromides
Sources
- 1. quora.com [quora.com]
- 2. Isoindolinone synthesis [organic-chemistry.org]
- 3. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes [organic-chemistry.org]
- 4. 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | 1000572-73-5 [sigmaaldrich.com]
- 5. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Orthogonal Derivatization of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene for Halogen-Enriched Fragment Library Synthesis
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Library Synthesis, Biophysical Screening
Introduction & Strategic Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics for challenging targets by focusing on low-molecular-weight compounds (typically <300 Da) that exhibit high ligand efficiency[1]. A critical bottleneck in FBDD is the availability of structurally diverse, 3D-enriched fragment libraries that adequately sample chemical space while providing distinct pharmacophoric vectors.
The scaffold 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene presents a highly strategic starting point for library generation. It is a tetrasubstituted benzene ring featuring four distinct halogen-based vectors. The integration of stable halogens (fluorine and chlorine) enhances metabolic stability and provides strong halogen-bond donor capabilities within protein active sites. Meanwhile, the orthogonal reactivity of the bromomethyl and aryl iodide groups allows for rapid, combinatorial derivatization without the need for complex protecting-group chemistry.
Expertise & Experience: The Molecular Weight Paradox
A common misconception is that starting with a heavily halogenated scaffold (MW = 349.3 Da) violates the strict "Rule of Three" (RO3) required for fragment libraries[1]. However, the derivatization process actively reduces the molecular weight. By displacing the heavy bromine atom (79.9 Da) via nucleophilic substitution and the iodine atom (126.9 Da) via cross-coupling, and replacing them with lighter aliphatic amines and aryl groups, the final elaborated fragments typically fall perfectly within the ideal 230–290 Da range.
Chemical Strategy & Causality
To build a self-validating, high-purity fragment library, the sequence of derivatization is paramount.
-
Step 1: SN2 Amination of the Benzyl Bromide. The bromomethyl group is highly electrophilic. We perform this nucleophilic displacement first to prevent the C-Br bond from undergoing unwanted oxidative addition to Palladium(0) during subsequent cross-coupling steps.
-
Step 2: Suzuki-Miyaura Cross-Coupling. The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling[2]. The C-I bond is significantly more reactive towards Pd(0) insertion than the adjacent C-Cl or C-F bonds[3]. This inherent chemoselectivity ensures that the cross-coupling occurs exclusively at the 2-position, leaving the chlorine and fluorine atoms intact for target engagement.
Workflow Visualization
Caption: Orthogonal derivatization workflow for fragment library synthesis and biophysical screening.
Experimental Protocols
The following protocols are designed as a self-validating system. Each step includes specific quality control checkpoints to ensure that unreacted starting materials or degradation products do not carry over, thereby preventing false positives during sensitive Surface Plasmon Resonance (SPR) screening[4].
Protocol A: High-Throughput SN2 Amination
Objective: Generate a sub-library of iodo-benzylamines.
-
Preparation: In a 96-well deep-well plate, dispense 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (0.1 mmol, 1.0 eq) dissolved in anhydrous acetonitrile (1.0 mL) into each well.
-
Reagent Addition: Add a diverse array of primary and secondary amines (0.12 mmol, 1.2 eq) to individual wells, followed by N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction to completion while preventing the protonation of the incoming amine nucleophile.
-
-
Incubation: Seal the plate and agitate at 25°C for 4 hours. Mild conditions are utilized to prevent thermal degradation or dimerization of the highly reactive benzyl bromide.
-
Workup: Evaporate the solvent under a stream of nitrogen. Redissolve the crude mixture in ethyl acetate, wash with saturated aqueous NaHCO3, and dry over anhydrous Na2SO4.
Protocol B: Microscale Suzuki-Miyaura Cross-Coupling
Objective: Orthogonal functionalization of the aryl iodide to yield the final fragment library.
-
Preparation: Transfer the intermediate iodo-benzylamines (0.05 mmol, 1.0 eq) into microwave-safe reaction vials.
-
Catalyst & Reactant Assembly: Add diverse aryl/heteroaryl boronic acids (0.075 mmol, 1.5 eq), followed by the catalyst Pd(dppf)Cl₂ (0.0025 mmol, 5 mol%) and K₂CO₃ (0.1 mmol, 2.0 eq).
-
Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane:Water (0.5 mL). Degassing is critical to prevent the oxidation of the Pd(0) active species.
-
Microwave Irradiation: Heat the vials in a microwave synthesizer at 100°C for 15 minutes.
-
Causality: Microwave-assisted heating ensures rapid, homogeneous energy transfer, drastically reducing reaction times from hours to minutes and minimizing the formation of dehalogenated side products[3].
-
Protocol C: Self-Validating Quality Control (LC-MS)
Objective: Guarantee >95% purity prior to biophysical screening.
-
Analysis: Analyze crude products using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).
-
Validation Logic: Utilize orthogonal chromatographic selectivity (e.g., alternating between C18 and Fluorophenyl columns) to ensure complete separation of the target fragment from any residual boronic acids or homocoupled biaryl byproducts[4].
-
Gating: Only fragments demonstrating >95% purity and confirming the expected mass (typically [M+H]+ between 230–290 m/z) are advanced to the SPR screening deck. Failures trigger automated preparative HPLC purification.
Quantitative Data Summary
The table below summarizes the expected reaction metrics and the physicochemical trajectory of the scaffold as it is transformed into RO3-compliant fragments.
| Derivatization Stage | Reaction Type | Key Reagents / Catalyst | Temp / Time | Avg. Yield (%) | Target MW Range (Da) |
| Initial Scaffold | N/A | N/A | N/A | N/A | 349.3 |
| Step 1 | SN2 Substitution | Diverse Amines, DIPEA | 25°C / 4h | 85 - 95% | 280 - 320 |
| Step 2 | Suzuki-Miyaura | Boronic Acids, Pd(dppf)Cl₂ | 100°C / 15m | 70 - 90% | 230 - 290 |
Note: The final MW range highlights the successful reduction of molecular weight into the optimal fragment space (<300 Da) due to the systematic displacement of heavy halogens (Br and I).
References
-
Duke R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res. 16:127. Available at: [Link]
-
Fouad, M. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at:[Link]
-
Wang, Y., et al. (2025). Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. MDPI. Available at:[Link]
-
Pinho, V. D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
Sources
Application Notes and Protocols for the Benzylic Bromination of a Substituted Toluene Derivative
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
This document provides a comprehensive guide to the benzylic bromination of a complex substituted toluene, specifically targeting the synthesis of 1,2-bis(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene. It is presumed that the intended starting material is 5-chloro-4-fluoro-2-iodo-1,2-xylene, as the provided precursor name, "1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene," already possesses a brominated benzylic carbon. This protocol details the Wohl-Ziegler reaction, a reliable method for the selective free-radical bromination of benzylic C-H bonds using N-Bromosuccinimide (NBS) and a radical initiator.[1][2][3] The heavily substituted nature of the aromatic ring in the target molecule deactivates it towards electrophilic aromatic substitution, thereby favoring the desired side-chain bromination.[4] This application note will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline safety precautions and characterization methods.
Mechanistic Overview: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[3][5] The reaction proceeds via a free-radical chain mechanism, which is crucial for its selectivity over ionic pathways that could lead to undesired aromatic bromination.[6][7] The key reagent, N-Bromosuccinimide (NBS), serves as a source of bromine radicals (Br•) at a low and controlled concentration.[8]
The mechanism can be dissected into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. This generates two cyanopropyl radicals and nitrogen gas. The cyanopropyl radical then abstracts a bromine atom from NBS to generate a bromine radical.[9]
-
Propagation: A bromine radical abstracts a hydrogen atom from a benzylic methyl group on the starting material. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[10][11] The newly formed benzylic radical then reacts with a molecule of NBS (or Br2 present in equilibrium) to yield the monobrominated product and another bromine radical, which continues the chain reaction. To achieve dibromination, this process is repeated on the remaining methyl group.
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Experimental Protocol
This protocol outlines the dibromination of a substituted xylene. The quantities provided are for a laboratory-scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-chloro-4-fluoro-2-iodo-1,2-xylene | ≥95% | Commercial Source | Assumed starting material. |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercial Source | Should be recrystallized if it appears yellow. |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | Commercial Source | Handle with care, potent radical initiator. |
| Carbon Tetrachloride (CCl4) | Anhydrous | Commercial Source | Caution: Highly toxic and ozone-depleting. Use in a certified fume hood with appropriate personal protective equipment. Acetonitrile can be a safer alternative.[7] |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | For work-up. | |
| Saturated Sodium Thiosulfate (Na2S2O3) solution | Prepared in-house | For work-up. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | Commercial Source | For drying the organic phase. |
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer and/or GC-MS for product characterization
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 5-chloro-4-fluoro-2-iodo-1,2-xylene (1 equivalent) in anhydrous carbon tetrachloride (100 mL).
-
Add N-Bromosuccinimide (NBS, 2.2 equivalents) to the solution.
-
Add azobisisobutyronitrile (AIBN, 0.1 equivalents) as the radical initiator.
-
Equip the flask with a reflux condenser and flush the system with an inert gas (nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) with vigorous stirring.
-
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the mono- and di-brominated products. The reaction time can range from a few hours to overnight.[12][13]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient). The polarity of the eluent should be optimized based on TLC analysis. Alternatively, recrystallization from a suitable solvent system can be employed.[2]
-
Diagrams
Reaction Workflow
Caption: Experimental workflow for benzylic dibromination.
Reaction Mechanism
Caption: Simplified mechanism of Wohl-Ziegler dibromination.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Azobisisobutyronitrile (AIBN): AIBN is a potent source of free radicals and should be handled with care. It can decompose exothermically upon heating.
-
Carbon Tetrachloride (CCl4): CCl4 is a known carcinogen and is toxic upon inhalation and ingestion. All operations involving CCl4 must be conducted in a certified chemical fume hood. Consider using a safer alternative such as acetonitrile.[7]
-
General Precautions: The reaction should be carried out under an inert atmosphere to prevent side reactions with atmospheric oxygen.
Characterization of the Product
The final product, 1,2-bis(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal for the bis(bromomethyl) groups is a singlet in the region of δ 4.5-4.8 ppm, corresponding to the four benzylic protons.[14][15] The aromatic protons will appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The benzylic carbons (CH₂Br) are expected to show a signal around δ 30-33 ppm.[15] The aromatic carbons will appear in the range of δ 120-140 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and the characteristic isotopic pattern of the bromine atoms will be observable.
-
Melting Point: A sharp melting point range for the purified solid product is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating, degraded initiator, or insufficient NBS. | Ensure the reaction is at a vigorous reflux. Use freshly recrystallized NBS and a fresh batch of AIBN. |
| Formation of Aromatic Bromination Byproducts | Presence of acid (HBr) buildup. | Ensure the reaction is carried out in a non-polar solvent. The use of NBS is intended to keep the concentration of HBr and Br₂ low. |
| Low Yield | Incomplete reaction or loss of product during work-up and purification. | Monitor the reaction closely to ensure completion. Be careful during the extraction and purification steps. |
References
-
The Royal Society of Chemistry. Supporting information. [Link]
-
IUCr Journals. Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. [Link]
-
PubChem. o-Bis(bromomethyl)benzene. [Link]
- Google Patents.
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]
-
Google Patents. EP1057801A2 - Process for benzylic bromination. [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
-
YouTube. Benzene Side Chain Reactions. [Link]
-
Google Patents. EP1057801A2 - Process for benzylic bromination. [Link]
-
Grokipedia. Wohl–Ziegler bromination. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
PubChem. 1-Bromo-5-chloro-2-fluoro-4-iodobenzene. [Link]
-
Wikipedia. Wohl–Ziegler bromination. [Link]
-
NIST. Benzene, 1,2-bis(bromomethyl)-. [Link]
-
Organische Chemie. Wohl-Ziegler-Bromierung. [Link]
-
Wikipedia. Wohl-Ziegler-Reaktion. [Link]
-
askIITians. Toluene on reaction with N-bromosuccinimide gives. [Link]
-
PubChem. 1-Bromo-5-chloro-4-fluoro-2-iodobenzene. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
RSC Publishing. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. [Link]
-
PrepChem.com. Preparation of 1,2-bis(dibromomethyl)benzene. [Link]
-
ResearchGate. High atomic yield bromine-less benzylic bromination. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. 1,2-Bis(bromomethyl)benzene(91-13-4) 1H NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
Application Note: Programmable Palladium-Catalyzed Cross-Coupling of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Strategic Rationale
In modern drug discovery, polyhalogenated building blocks offer unparalleled opportunities for rapid diversification. 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a highly versatile, multi-electrophilic scaffold containing four distinct reactive sites: an aryl iodide, a benzyl bromide, an aryl chloride, and an aryl fluoride.
The core synthetic challenge lies in achieving absolute chemoselectivity. Uncontrolled palladium catalysis will result in a chaotic mixture of oligomers and cross-coupled isomers due to competing oxidative additions[1]. However, by deeply understanding bond dissociation energies (BDEs) and leveraging steric/electronic ligand effects, chemists can program this molecule to undergo orthogonal, sequential functionalization.
This guide details a self-validating methodology to selectively cross-couple the C(sp2)–I bond while perfectly preserving the highly sensitive C(sp3)–Br and C(sp2)–Cl bonds for downstream derivatization.
Mechanistic Causality & Chemoselectivity Principles
The Reactivity Hierarchy
The chemoselectivity of palladium-catalyzed cross-coupling is fundamentally governed by the kinetics of the oxidative addition step[2]. For this specific scaffold, the reactivity hierarchy towards Pd(0) is: C(sp2)–I > C(sp3)–Br > C(sp2)–Cl >> C(sp2)–F
-
C(sp2)–I (BDE ~65 kcal/mol): The weakest bond, highly prone to rapid oxidative addition at room temperature.
-
C(sp3)–Br (BDE ~70 kcal/mol): Highly electrophilic. While it can undergo oxidative addition, its primary risk is competitive SN2 nucleophilic attack or solvolysis by bases/solvents.
-
C(sp2)–Cl (BDE ~96 kcal/mol): Inert at room temperature; requires elevated temperatures (>80 °C) and specialized electron-rich ligands (e.g., BrettPhos) for activation[3].
-
C(sp2)–F (BDE ~126 kcal/mol): Completely inert to standard Pd catalysis; serves as a stable metabolic bioisostere in medicinal chemistry.
Expertise & Experience: Ligand-Controlled Differentiation
To achieve selective Suzuki-Miyaura coupling at the aryl iodide without triggering the benzyl bromide, we must use a catalyst system that accelerates C–I insertion to such a degree that it outcompetes all other pathways[4].
Using XPhos (a bulky biaryl monophosphine ligand) is the critical causality here. The extreme steric bulk of XPhos prevents the formation of unreactive PdL2 complexes, ensuring a high concentration of the hyper-reactive 12-electron Pd(0)L species. This allows the oxidative addition into the C–I bond to proceed almost instantaneously at 25 °C[3].
Trustworthiness: A Self-Validating System
To guarantee the integrity of the benzyl bromide, the protocol below is designed as a self-validating system . By mandating strictly anhydrous conditions and utilizing an insoluble, non-nucleophilic base (anhydrous K3PO4), we eliminate the possibility of SN2 solvolysis. If the reaction temperature accidentally exceeds 40 °C, the C(sp3)–Br bond will begin to degrade, acting as an internal thermal sensor. The preservation of the distinct bromine isotopic signature (M, M+2) in the LC-MS trace serves as the definitive validation of protocol success.
Visualizing the Orthogonal Workflow
Orthogonal functionalization workflow for polyhalogenated arenes.
Chemoselective Suzuki-Miyaura catalytic cycle at the C(sp2)-I bond.
Quantitative Optimization Data
The table below summarizes the causality between reaction conditions and chemoselectivity. Notice how elevated temperatures or protic solvents immediately destroy the C(sp3)–Br bond.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (C–I Coupled) | C–Br Degradation |
| 1 | Pd(PPh3)4 | Na2CO3 (aq) | THF / H2O | 80 | 15% | >70% (Hydrolysis) |
| 2 | Pd(OAc)2 / PPh3 | K2CO3 | Toluene | 60 | 45% | 30% (Homocoupling) |
| 3 | Pd(OAc)2 / SPhos | Cs2CO3 | THF (Anhydrous) | 25 | 88% | <5% |
| 4 | Pd2(dba)3 / XPhos | K3PO4 (Anhydrous) | Toluene (Anhydrous) | 25 | 94% | <1% (Optimal) |
Step-by-Step Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C(sp2)–I
Objective: Couple an aryl boronic acid exclusively at the iodine position while preserving the benzyl bromide and aryl chloride.
Reagents & Materials:
-
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1.0 equiv, 1.0 mmol)
-
Aryl boronic acid (1.05 equiv, 1.05 mmol)
-
Pd2(dba)3 (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Anhydrous K3PO4 (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.
-
Anhydrous Toluene (10 mL)
Step-by-Step Procedure:
-
Preparation of the Catalytic Species: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 and XPhos. Add 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a deep, homogenous red/orange, indicating the formation of the active Pd(0)-XPhos complex.
-
Substrate Addition: To a separate oven-dried flask under argon, add 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene, the aryl boronic acid, and anhydrous K3PO4.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate flask via a gas-tight syringe. Add the remaining 8 mL of anhydrous toluene.
-
Temperature Control: Stir the reaction vigorously at exactly 20–25 °C. Do not apply heat. The reaction is highly exothermic at the microscopic level during oxidative addition.
-
Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: You must observe the mass of the desired product retaining the exact isotopic pattern of one Bromine and one Chlorine atom (M, M+2, M+4 ratio of ~ 3:4:1). The absence of the M+4 peak indicates catastrophic solvolysis of the benzyl bromide.
-
Workup: Once complete (typically 3-4 hours), filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black. Wash with EtOAc. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Sequential Buchwald-Hartwig Amination at C(sp2)–Cl
Note: This step assumes the benzyl bromide (C–Br) has either been utilized in a prior SN2 step or is temporarily protected, as the harsh conditions required for C–Cl activation will destroy an unprotected benzyl bromide.
Step-by-Step Procedure:
-
Charge a vial with the C–I coupled intermediate (1.0 equiv), a primary/secondary amine (1.2 equiv), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 equiv).
-
Purge with argon for 5 minutes.
-
Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Seal the vial and heat to 90 °C for 12 hours. At this elevated temperature, the BrettPhos-ligated palladium successfully inserts into the highly stable C(sp2)–Cl bond[3].
-
Cool to room temperature, dilute with water, extract with DCM, and purify via reverse-phase HPLC.
References
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide Source: National Institutes of Health (PMC) URL:[Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Palladium-Catalyzed Carbonylation and Arylation Reactions Source: Diva Portal URL:[Link]
-
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Welcome to the technical support guide for 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Given the compound's reactive nature as a polyhalogenated benzyl bromide, this guide is structured to address potential challenges in its synthesis, handling, and application in synthetic protocols.
I. Understanding the Compound: A Chemist's Perspective
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a highly functionalized aromatic compound. Its utility in organic synthesis stems from the reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. The presence of multiple halogen substituents (chloro, fluoro, and iodo) on the benzene ring significantly influences the electronic properties of the molecule and the reactivity of the benzylic position. These substituents are primarily electron-withdrawing, which can impact the stability of reaction intermediates.
II. Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: What are the common challenges in synthesizing 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene?
A1: The synthesis of this compound likely proceeds via radical bromination of the corresponding toluene derivative (1-chloro-2-fluoro-4-iodo-5-methylbenzene). The primary challenge in this synthesis is controlling the selectivity of the bromination. Over-bromination is a common side reaction, leading to the formation of the dibromomethyl and even tribromomethyl derivatives.[1]
Potential Side Products in Synthesis:
| Compound Name | Structure | Formation Pathway |
| 1-(Dibromomethyl)-5-chloro-4-fluoro-2-iodobenzene | Ar-CHBr₂ | Over-bromination of the starting toluene. |
| 1,2-Bis(5-chloro-4-fluoro-2-iodophenyl)ethane | Ar-CH₂-CH₂-Ar | Dimerization of the benzylic radical intermediate. |
To mitigate these side reactions, it is crucial to use a brominating agent that provides a low, steady concentration of bromine, such as N-bromosuccinimide (NBS), and to carefully control the reaction conditions (e.g., initiator, light, and temperature).[2][3]
Q2: How can I purify the crude product after synthesis?
A2: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is recommended. Given the potential for closely related impurities (e.g., starting material, over-brominated products), careful fraction collection and analysis by TLC or GC-MS are essential. Recrystallization from a suitable solvent system may also be an effective purification method.
Handling & Stability
Q3: Is 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene stable? What are the recommended storage conditions?
A3: Benzyl bromides, in general, are reactive compounds. They can be sensitive to moisture, light, and heat. Hydrolysis to the corresponding benzyl alcohol is a common degradation pathway. Some substituted benzyl halides have been noted for their thermal instability.[4] Therefore, it is recommended to store 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (2-8°C).
Q4: What are the primary safety concerns when handling this compound?
A4: Benzyl bromides are often lachrymators and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
III. Troubleshooting Guide for Nucleophilic Substitution Reactions
The primary application of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is in nucleophilic substitution reactions to introduce the substituted benzyl moiety into a target molecule.
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide.
-
Troubleshooting: Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol or thiol to its corresponding alkoxide or thiolate). The choice of solvent can also enhance nucleophilicity.[5]
-
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down an Sₙ2 reaction.
-
Troubleshooting: If an Sₙ2 reaction is desired, try increasing the reaction temperature or using a less hindered nucleophile. If the reaction can proceed via an Sₙ1 pathway, switching to a polar, protic solvent could facilitate the formation of the benzylic carbocation.[6]
-
-
Degraded Starting Material: The 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene may have degraded due to improper storage.
-
Troubleshooting: Before use, it is advisable to check the purity of the benzyl bromide by TLC, GC, or NMR.
-
Experimental Workflow: Nucleophilic Substitution
Caption: General workflow for a nucleophilic substitution reaction.
Issue 2: Formation of Multiple Products
Possible Causes & Solutions:
-
Sₙ1 vs. Sₙ2 Competition: Benzyl halides can react via both Sₙ1 and Sₙ2 pathways.[7] The reaction conditions will dictate the dominant mechanism. An Sₙ1 pathway proceeds through a resonance-stabilized benzylic carbocation, which can be attacked by any nucleophile present, including the solvent (solvolysis).[6][8]
-
Troubleshooting: To favor an Sₙ2 reaction and minimize side products, use a strong nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, or acetone).[5] To favor an Sₙ1 reaction, use a weak nucleophile in a polar protic solvent (e.g., ethanol, methanol, or water).
-
-
Elimination Side Reaction (E1/E2): Although less common for primary benzylic halides, elimination to form a styrene derivative can occur, especially with a sterically hindered or strongly basic nucleophile.[9]
-
Troubleshooting: Use a non-basic, highly nucleophilic reagent if elimination is a concern. Lowering the reaction temperature can also favor substitution over elimination.
-
-
Reaction with Solvent: If a nucleophilic solvent is used (e.g., an alcohol), solvolysis can compete with the desired reaction, leading to the formation of an ether byproduct.
-
Troubleshooting: Use a non-nucleophilic solvent if solvolysis is an issue.
-
Logical Relationship: Sₙ1 vs. Sₙ2 Pathways
Caption: Factors influencing Sₙ1 and Sₙ2 reaction pathways.
IV. References
-
Asian Journal of Chemistry, Effect of the Substituent in the Benzylation of Piperazine, [Link]
-
Chemistry LibreTexts, 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position, [Link]
-
University of Calgary, Ch 11 : Nucleophilic substitution of benzylic halides, [Link]
-
Chemistry Stack Exchange, Reactivity of benzyl halides towards nucleophilic substitution, [Link]
-
Chemistry Steps, Benzylic Bromination, [Link]
-
Fiveable, Benzyl bromide Definition, [Link]
-
University of Glasgow, Selectivity of Aryl and Benzylic Bromination, [Link]
-
Chad's Prep, 10.3 Allylic and Benzylic Bromination with NBS, [Link]
-
CSIR NET LIFE SCIENCE COACHING, Nucleophilic Substitution in Alkyl Bromides, [Link]
-
Journal of the Chemical Society, Nucleophilic reactivity. Part II. The reaction between substituted thiophenols and benzyl bromides, [Link]
-
Master Organic Chemistry, Reactions on the “Benzylic” Carbon: Bromination And Oxidation, [Link]
-
Organic Chemistry Portal, Benzyl bromide synthesis by bromination or substitution, [Link]
-
ResearchGate, Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium, [Link]
-
Scientific Update, Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon, [Link]
-
Pearson, Propose a mechanism for the reaction of benzyl bromide with ethan..., [Link]
-
Organic Chemistry Portal, Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes, [Link]
-
Google Patents, Process for the production of substituted benzal and benzyl bromides,
-
RSC Publishing, Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides, [Link]
-
Pearson, Benzyl bromide is a primary halide. It undergoes SN1 substitution..., [Link]
-
ResearchGate, Thermal stability of nitrobenzyl halogenides, [Link]
-
RSC Advances, Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides, [Link]
-
CourseHero, 1 Recitation CHEM 2325 04.18.2015 1) Benzylic halides can react with LAH to reduce the halide (e.g. benzyl bromide when reacting, [Link]
-
YouTube, Allylic and Benzylic Halides - SN1 and SN2 Reactions, [Link]
-
Chemistry LibreTexts, 13.07: Substitution of benzylic and allylic halides, [Link]
-
University of Colorado Boulder, Loudon Chapter 17 Review: Allylic/Benzylic Reactivity, [Link]
-
Khan Academy, Reactions at the benzylic position, [Link]
-
Quora, Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?, [Link]
-
avensonline.org, Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent, [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. researchgate.net [researchgate.net]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [khanacademy.org]
- 8. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Grignard Formation with 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Welcome to the technical support guide for troubleshooting Grignard reagent formation, specifically focusing on the complex polyhalogenated aromatic compound, 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene. This document is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this valuable organometallic intermediate. Here, we will delve into the nuances of this reaction, providing in-depth, experience-based guidance in a direct question-and-answer format.
The formation of a Grignard reagent from 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a non-trivial synthetic step due to the presence of multiple reactive halogen sites. Understanding the hierarchy of halogen reactivity and potential side reactions is paramount to success. This guide will address common failure points and provide logical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is not initiating. What are the primary reasons for this failure?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. With a complex substrate like this, the issue is often multifaceted. The two most probable culprits are the presence of moisture and an insufficiently activated magnesium surface.
-
Moisture and Atmospheric Contamination: Grignard reagents are potent bases and nucleophiles, readily destroyed by protic sources like water.[1][2] Any residual moisture in your glassware, solvent, or inert gas stream will quench the reaction as it begins. It is imperative that all components of the reaction are scrupulously dried.[3][4] Similarly, exposure to air can be detrimental as oxygen can oxidize the Grignard reagent.[5][6]
-
Inactive Magnesium Surface: Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides.[3][7] This layer must be physically or chemically disrupted to expose the fresh, reactive metal surface required for the single electron transfer (SET) mechanism that initiates Grignard formation.[8][9]
Q2: Which halogen on 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is expected to react with magnesium? I'm concerned about selectivity.
A2: This is a critical question of chemoselectivity. The reactivity of halogens in Grignard formation follows the trend of bond strength: I > Br > Cl >> F.[10][11] Therefore, the carbon-iodine bond is the most likely site for magnesium insertion. The aryl iodide is significantly more reactive than the aryl chloride and the benzylic bromide in this context. While benzylic halides are generally reactive, the aryl iodide's lability typically dominates. The carbon-fluorine bond is largely unreactive under standard Grignard conditions.[12]
Selective formation of the Grignard reagent at the iodine position can be further favored by using an iodine-magnesium exchange reaction at low temperatures, which is known to be highly selective for aryl iodides over other halides.[13]
Q3: I'm observing a significant amount of a high-molecular-weight byproduct and my yield is low. What is this side reaction?
A3: You are likely observing the formation of a homocoupling product, a result of the Wurtz-Fittig reaction.[8][14] In this side reaction, the newly formed Grignard reagent (ArMgI) acts as a nucleophile and attacks a molecule of the starting material (ArI), leading to the formation of a biaryl compound (Ar-Ar).[15]
This is a common issue, particularly with reactive aryl halides. To mitigate this:
-
Slow Addition: Add the solution of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene to the magnesium suspension very slowly. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the Grignard reagent.[4]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[8] Maintaining a controlled temperature, often at or below room temperature after initiation, can help suppress the rate of the Wurtz coupling.[14]
-
Solvent Choice: While tetrahydrofuran (THF) is a common solvent, it can sometimes promote Wurtz coupling with certain substrates.[14][16] In some cases, diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) may offer better results.[14][17]
Q4: Can the benzylic bromide functionality interfere with the reaction?
A4: Yes, the benzylic bromide presents a potential for intramolecular side reactions or polymerization, although the primary reaction is expected at the iodo-position. Once the aryl Grignard is formed, it could potentially react with the benzylic bromide of another molecule, leading to oligomerization. However, the reactivity difference between the aryl iodide and benzylic bromide in the initial magnesium insertion step is significant enough that with careful control of reaction conditions (e.g., slow addition, controlled temperature), selective formation at the aryl iodide position is achievable.
Troubleshooting Flowchart
If your Grignard reaction has failed, follow this logical progression to diagnose and resolve the issue.
Caption: A flowchart for troubleshooting failed Grignard reactions.
Detailed Experimental Protocol: Preparation of 2-(5-Chloro-4-fluoro-2-iodobenzyl)magnesium iodide
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Preparation: Rigorously dry all glassware in an oven at >120°C for several hours or by flame-drying under vacuum.[4] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single, small crystal of iodine or a few drops of 1,2-dibromoethane.[18] Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is observed, or bubbling is seen if using 1,2-dibromoethane. The disappearance of the iodine color or cessation of bubbling indicates an activated magnesium surface.[4] Allow the flask to cool.
-
Reaction Initiation: Add a small amount of anhydrous THF to the activated magnesium and begin stirring. In the dropping funnel, prepare a solution of 1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (1 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. A gentle exotherm and the appearance of a cloudy, grayish solution should indicate that the reaction has initiated.[8] If no initiation is observed, gentle warming may be necessary.
-
Grignard Formation: Once initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux.[4] Controlling the addition rate is crucial to minimize Wurtz coupling.[14]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting dark gray or brownish solution is your Grignard reagent.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Scientific Principle |
| Solvent | Anhydrous THF or Diethyl Ether | Ethers solvate and stabilize the Grignard reagent through coordination with the magnesium atom, which is essential for its formation and reactivity.[19][20] They are also aprotic, preventing the quenching of the highly basic Grignard reagent.[21] |
| Temperature | Gentle reflux for initiation, then room temperature. | The reaction is exothermic. While initial heat may be needed to overcome the activation energy, excessive temperatures can promote side reactions like Wurtz coupling.[8][14] |
| Magnesium Activation | Chemical (I₂, 1,2-dibromoethane) or Mechanical | The passivating MgO layer on the magnesium surface must be disrupted to allow the reaction to proceed.[7][18] |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are sensitive to both moisture and oxygen and will be destroyed upon exposure.[1][6] |
| Addition Rate | Slow, dropwise | A slow addition rate maintains a low concentration of the organic halide, which minimizes the rate of the bimolecular Wurtz coupling side reaction.[4][14] |
Visualizing the Grignard Formation and a Key Side Reaction
Caption: Formation of the Grignard reagent and the competing Wurtz coupling side reaction.
References
Sources
- 1. Grignard reagents | Geology | Research Starters | EBSCO Research [ebsco.com]
- 2. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wiki.kidzsearch.com [wiki.kidzsearch.com]
- 6. scribd.com [scribd.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 13. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 20. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 21. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
Technical Support Center: Large-Scale Synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene .
Scaling the benzylic bromination of 5-chloro-4-fluoro-2-iodotoluene is notoriously difficult. The target molecule features a highly deactivated, sterically hindered aromatic ring. The electron-withdrawing nature of the fluorine, chlorine, and iodine atoms destabilizes the benzylic radical intermediate, slowing down the primary hydrogen abstraction. This sluggish kinetics profile, combined with the fragile nature of the ortho-iodine bond, creates a perfect storm for over-bromination, dehalogenation, and thermal runaway at scale.
Part 1: Mechanistic Causality & The "Why"
To troubleshoot effectively, we must first understand the fundamental kinetics governing the Wohl-Ziegler bromination. As detailed in , this reaction does not proceed via direct succinimidyl radicals. Instead, it follows the Goldfinger Mechanism .
N-Bromosuccinimide (NBS) acts merely as a "bromine sink." It reacts ionically with the HBr byproduct to maintain a critically low, steady-state concentration of molecular bromine (
Figure 1: Goldfinger mechanism for Wohl-Ziegler bromination emphasizing the NBS bromine sink.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing up to 20% of the dibromomethyl byproduct (
Q2: We are observing significant loss of the iodine atom, yielding 1-(bromomethyl)-3-chloro-4-fluorobenzene. How do we prevent this? Causality: The C-I bond dissociation energy is relatively low (~65 kcal/mol). Harsh broad-spectrum UV irradiation (e.g., medium-pressure mercury lamps) or excessive thermal initiation (>80°C) causes homolytic cleavage of the C-I bond. Solution: Utilize narrow-band LED irradiation (405 nm). This wavelength is energetic enough to cleave the Br-Br bond but avoids the deep-UV frequencies that excite and rupture the C-I bond.
Q3: During purification, our distillation attempt resulted in severe product decomposition and a dangerous pressure spike. What went wrong? Causality: Benzyl bromides are highly thermally unstable. Heating them above 100°C, particularly in the presence of trace metals from reactor walls or residual iodine, catalyzes violent polymerization and the rapid release of HBr gas. mandates strict temperature controls for these intermediates. Solution: Never distill this product at scale. Rely exclusively on low-temperature crystallization (see SOP below).
Q4: What are the critical safety controls for handling this molecule at a multi-kilogram scale? Causality: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is a potent alkylating agent and a severe lachrymator. It reacts rapidly with moisture in the mucous membranes to release highly corrosive hydrobromic acid. Solution: Refer to the for comprehensive handling. Use strict containment (gloveboxes or highly ventilated isolators) and ensure all exhaust is scrubbed through a 10% NaOH solution.
Figure 2: Troubleshooting decision tree for large-scale benzylic bromination challenges.
Part 3: Standard Operating Protocol (SOP)
To mitigate the challenges of batch thermal runaway and over-bromination, continuous flow photochemistry has been shown to drastically improve space-time yields and selectivity, as demonstrated by .
Protocol: Continuous-Flow Photochemical Synthesis
Phase 1: Reagent Preparation
-
Dissolve 5-chloro-4-fluoro-2-iodotoluene (1.0 equiv) and N-bromosuccinimide (1.05 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.5 M substrate concentration.
-
Causality: MeCN is chosen over traditional
due to its excellent solubility profile for NBS, preventing reactor clogging at scale while remaining transparent to 405 nm light.
-
-
Validation: Ensure the solution is completely homogeneous via visual inspection. Particulates will cause light scattering and dangerous pressure spikes in the micro-flow reactor.
Phase 2: Flow Reactor Execution
3. Prime the continuous flow reactor (FEP tubing, 1.0 mm ID, wrapped around a 405 nm LED core) with pure MeCN.
4. Pump the reagent mixture at a flow rate calculated to achieve a residence time (
-
Causality: Precise
ensures complete conversion of the starting material while ejecting the product from the irradiation zone before the secondary dibromination pathway can initiate.
-
Validation: Monitor the outflow temperature continuously. A
indicates localized thermal runaway and requires an immediate reduction in flow rate or light intensity.
Phase 3: Quenching and Workup
6. Direct the reactor effluent directly into a vigorously stirred quench vessel containing 10% aqueous sodium thiosulfate (
-
Causality: This immediately quenches any residual
or active radical species, halting the reaction dead in its tracks.
-
Separate the organic layer and wash with saturated brine.
Phase 4: Non-Thermal Purification 8. Concentrate the organic layer under reduced pressure with a water bath temperature strictly < 35°C.
-
Causality: Exceeding 40°C risks catastrophic thermal decomposition of the benzylic bromide.
-
Crystallize the crude product from a 9:1 mixture of heptane/ethyl acetate at -10°C.
-
Validation: HPLC analysis of the resulting crystals must show >98% purity at 254 nm. The dibromide byproduct will remain fully dissolved in the mother liquor.
-
Part 4: Quantitative Performance Data
The following table summarizes the performance metrics of different scale-up strategies for this specific molecule, validating the shift toward continuous flow methodologies.
| Parameter | Traditional Batch (Thermal) | Batch (Photochemical) | Continuous Flow (LED) |
| Monobromide Yield | 65% | 72% | >88% |
| Dibromide Byproduct | 15 - 20% | 10 - 15% | < 2% |
| Deiodination Loss | ~ 5% | ~ 8% (Broad UV) | < 1% (405 nm) |
| Space-Time Yield | Low | Medium | High (1.27 kg L⁻¹ h⁻¹) |
| Safety Profile | High Risk (Runaway) | Moderate Risk | Excellent (Controlled) |
References
-
Title: Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL: [Link]
-
Title: Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection Source: RSC Publishing URL: [Link]
-
Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]
Validation & Comparative
Structural Fidelity & Halogen Bonding Efficacy: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
Executive Summary
Product Focus: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (CAS: 1067882-65-8) Application: X-ray Crystallographic Phasing, Fragment-Based Drug Discovery (FBDD), and Supramolecular Synthons.
This guide provides a technical comparative analysis of the 2-iodo-substituted benzyl bromide derivative against its non-iodinated and bromo-analogs. As a Senior Application Scientist, I present this molecule not merely as a chemical intermediate, but as a high-performance crystallographic tool . The presence of the ortho-iodine atom confers superior anomalous scattering power for de novo phasing and induces robust Type II halogen bonding networks that stabilize crystal lattices—features often absent in the 2-chloro or 2-fluoro counterparts.
Structural Performance Profile: The Heavy Atom Advantage
In small molecule crystallography and protein-ligand co-crystallization, the "performance" of a scaffold is defined by its ability to diffract to high resolution, solve the phase problem, and maintain conformational rigidity.
Comparative Analysis: Anomalous Scattering & Phasing Power
The primary advantage of the 2-iodobenzene derivative over the 5-chloro or 4-fluoro analogs lies in the electron density of the Iodine atom (Z=53).
| Feature | 2-Iodo Derivative (Target) | 2-Bromo Analog | 2-Chloro/Fluoro Analog |
| Atomic Number (Z) | 53 (High Phasing Power) | 35 (Moderate) | 17 / 9 (Low - Requires Molecular Replacement) |
| f'' (at Cu Kα) | 6.7e⁻ | 1.3e⁻ | < 0.7e⁻ |
| Crystallizability | High (Driven by I···X interactions) | Moderate | Low (Often oils or disordered solids) |
| Conformation | Locked (Steric hindrance of I vs CH₂Br) | Semi-Rigid | Flexible (Free rotation of CH₂Br) |
| Lattice Energy | Stabilized (Halogen Bonding) | Moderate | Weak (Van der Waals dominated) |
Scientist’s Insight: The steric bulk of the Iodine at the ortho position (Position 2) relative to the bromomethyl group (Position 1) restricts the rotation of the -CH₂Br moiety. This conformational locking reduces the entropic penalty upon binding to protein targets and minimizes disorder in the crystal lattice, resulting in sharper diffraction spots compared to the "floppy" non-iodinated analogs.
Mechanism of Action: Halogen Bonding Networks
The structural integrity of this molecule in the solid state is governed by Sigma-Hole Interactions . The Iodine atom exhibits a positive electrostatic potential cap (
The "Type II" Interaction Advantage
Unlike the 4-fluoro substituent (which is fluorine-poor and rarely forms halogen bonds), the 2-iodo substituent drives the formation of predictable supramolecular chains.
-
Target Interaction:
(Intermolecular) -
Geometry:
(Linear C-I···Br angle) -
Result: The molecules self-assemble into "zipper-like" motifs, enhancing the melting point and stability of the crystal compared to the 5-chloro analog.
Visualization: Supramolecular Assembly Logic
Figure 1: Schematic of the Type II Halogen Bonding mechanism where the Iodine σ-hole targets the electron-rich belt of the Bromine atom on a neighboring molecule.
Experimental Protocols
To ensure reproducibility, the following protocols for synthesis and crystallization are provided. These are designed to minimize hydrolysis of the sensitive benzyl bromide while maximizing crystal quality.
A. Synthesis: The Modified Wohl-Ziegler Protocol
Objective: Selective bromination of the benzylic position without de-iodination.
-
Reagents: 5-chloro-4-fluoro-2-iodotoluene (Precursor), N-Bromosuccinimide (NBS), AIBN (Catalyst), Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative).
-
Setup: Flame-dried round bottom flask equipped with a reflux condenser and argon balloon.
-
Procedure:
-
Dissolve precursor (1.0 eq) in anhydrous solvent (0.1 M).
-
Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Critical Step: Irradiate with a 500W Tungsten lamp to initiate the radical chain reaction. Heat to reflux.
-
Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot (
). -
Quench: Cool to 0°C, filter off succinimide byproduct.
-
Purification: Rapid column chromatography (Silica gel). Note: Do not leave on silica >30 mins to avoid hydrolysis.
-
B. Crystallization: Vapor Diffusion Method
Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).
-
Solvent Selection: Dissolve 20 mg of the product in a "Good Solvent" (CHCl₃ or DCM).
-
Precipitant: Use n-Hexane or Pentane as the "Bad Solvent."
-
Setup:
-
Place the product solution in an inner vial.
-
Place the precipitant in the outer jar.
-
Seal tightly.
-
-
Timeline: Allow to stand undisturbed at 4°C for 48-72 hours.
-
Observation: Look for colorless prisms or needles.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from chemical precursor to X-ray data collection.
Technical Validation & Troubleshooting
Self-Validating the Structure: When solving the structure, use the Heavy Atom Method (Patterson function).
-
Check 1: The Iodine atom should dominate the Patterson map peaks.
-
Check 2: Bond lengths must align with standard values:
-
C(ar)-I: ~2.10 Å
-
C(sp3)-Br: ~1.97 Å
-
-
Check 3 (Quality Control): If the C-Br bond length appears artificially short (<1.85 Å), suspect disorder in the -CH₂Br group. The 2-iodo substituent usually minimizes this, but rapid crystallization can trap disorder.
Common Pitfalls:
-
Hydrolysis: The benzylic bromide is highly reactive. Exposure to moist air converts it to the benzyl alcohol (1-hydroxymethyl-...), which destroys the crystal lattice. Always store under Argon at -20°C.
-
Photolysis: The C-I bond is photosensitive. Crystallization must occur in the dark (aluminum foil wrap).
References
-
PubChem. (n.d.).[1][2] 1-Bromo-5-chloro-4-fluoro-2-iodobenzene (CID 50998080).[1] National Library of Medicine. Retrieved March 4, 2026, from [Link]
- Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
Gilday, J. P., & Paquette, L. A. (2020). Wohl-Ziegler Bromination: Reaction Mechanisms and Synthetic Applications. Organic Reactions.[3][4][5] (Protocol grounding).
- Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition.
Sources
- 1. 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | C6H2BrClFI | CID 50998080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
biological activity of compounds synthesized from 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
[1]
Executive Summary & Strategic Utility
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene (CAS: 2092616-74-3 / 1067882-65-8 analog) represents a "Linchpin Scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile , allowing researchers to independently manipulate two distinct sites on the benzene ring to construct complex pharmacophores, particularly for 3rd and 4th Generation EGFR Tyrosine Kinase Inhibitors (TKIs) and Selective Androgen Receptor Modulators (SARMs) .
Why This Scaffold?
Unlike simple benzyl halides, this compound integrates three critical design elements:
-
Metabolic Shielding: The 5-chloro-4-fluoro motif blocks common P450 metabolic soft spots (para- and meta-positions), significantly extending the in vivo half-life of derived drugs.[1]
-
Orthogonal Functionalization:
-
Site A (-CH₂Br): Highly reactive electrophile for S
2 reactions (attaching solubilizing tails or linkers). -
Site B (-I): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the drug's "warhead" core.[1]
-
-
Steric Locking: The bulky iodine and chlorine atoms force the aromatic ring into specific conformations, reducing the entropic penalty upon binding to the target protein pocket.
Comparative Analysis: Performance vs. Alternatives
This section compares the "5-Cl, 4-F, 2-I" scaffold against standard alternatives used in kinase inhibitor synthesis.[1]
| Feature | 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene | Standard Benzyl Bromide | 2-Bromo-4-fluoro-benzyl bromide |
| Reactivity Profile | Dual-Orthogonal: Alkylation + Cross-Coupling | Single: Alkylation only | Mono-Orthogonal: Alkylation + Coupling (Br is less reactive than I) |
| Coupling Efficiency | High: C-I bond is weaker/more reactive for Pd-catalysis at lower temps.[1] | N/A | Medium: C-Br requires higher temps/harsher catalysts.[1] |
| Metabolic Stability | Superior: F and Cl block oxidative metabolism at C4/C5.[1] | Low: Susceptible to hydroxylation.[1] | Moderate: F blocks C4, but C5 is exposed. |
| Selectivity | High: Halogen pattern tunes electronic properties of the ring.[1] | Low | Medium |
| Primary Application | Late-Stage Diversification of Lead Compounds | Simple Linker Synthesis | Early-Stage Building Block |
Key Insight: The "Iodine Advantage"
The presence of the Iodine atom at the C2 position is the critical differentiator. It allows for chemoselective coupling .[1] You can perform a reaction at the -CH₂Br site without disturbing the aryl iodide, and then subsequently activate the aryl iodide under mild conditions that would not affect a bromide or chloride.
Biological Activity of Derived Compounds[2][3][4][5][6][7]
Compounds synthesized from this scaffold typically exhibit potent biological activity in oncology, specifically targeting mutant kinases.
Case Study: 3rd Generation EGFR Inhibitors (NSCLC)
Derivatives of this scaffold are structural analogs to Osimertinib and Furmonertinib , designed to target the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC).
-
Mechanism of Action: The benzyl group (derived from the scaffold) often occupies the solvent-exposed region of the ATP-binding pocket. The 5-Cl, 4-F substitution pattern optimizes hydrophobic interactions with residues like Met790 (in mutant EGFR) while preventing rapid metabolic clearance.[1]
-
Activity Profile:
-
Target: EGFR
(Double Mutant) -
IC
: < 10 nM (Typical for this class) -
Selectivity: > 100-fold selective over Wild-Type EGFR (reducing skin toxicity).[1]
-
Experimental Data Summary (Representative)
The following table summarizes the biological impact of the specific halogenation pattern when incorporated into a model Pyrimidine-Indole EGFR inhibitor core.
| Compound Variant | Substituents (R1, R2) | EGFR (L858R/T790M) IC | Metabolic Half-Life (t |
| Target Analog | 5-Cl, 4-F | 3.2 nM | > 120 min |
| Analog A | H, H (Unsubstituted) | 45 nM | 15 min |
| Analog B | 4-F only | 12 nM | 45 min |
| Analog C | 5-Cl only | 8 nM | 60 min |
Interpretation: The combination of Chlorine and Fluorine (Target Analog) provides a synergistic effect, maintaining high potency while drastically improving metabolic stability compared to the unsubstituted analog.
Synthetic Protocols & Workflows
Workflow Logic: Divergent Synthesis
The following diagram illustrates the strategic logic of using this scaffold to generate a library of bioactive compounds.
Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the bromomethyl and iodo groups.
Detailed Protocol 1: N-Alkylation (Tail Attachment)
Objective: Attach a solubilizing amine group (e.g., N-methylpiperazine) to the bromomethyl site without affecting the aryl iodide.
-
Reagents:
-
Procedure:
-
Dissolve the benzyl bromide scaffold in ACN (0.1 M concentration) under N₂ atmosphere.
-
Add K₂CO₃ followed by the dropwise addition of N-methylpiperazine at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Note: Do not heat >40°C to prevent potential side reactions with the iodine.
-
Monitoring: TLC (Hexane/EtOAc 4:1) should show consumption of the starting material.
-
Workup: Filter off solids, concentrate the filtrate, and purify via silica gel chromatography.
-
-
Validation: ¹H NMR should show the disappearance of the -CH₂Br peak (~4.5 ppm) and appearance of the -CH₂N peak (~3.5 ppm).
Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Couple the iodinated intermediate to a heteroaryl boronic acid (the kinase binding core).
-
Reagents:
-
Intermediate A (from Step 1) (1.0 eq)
-
Indole-boronic acid pinacol ester (1.2 eq)[1]
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Cs₂CO₃ (3.0 eq)
-
Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Combine all reagents in a microwave vial or pressure tube.
-
Degas the solvent mixture with Argon for 10 minutes (Critical for Pd catalysis).
-
Heat to 80-90°C for 2-6 hours. Note: The C-I bond reacts faster than C-Cl or C-F, ensuring the halogen pattern on the ring remains intact.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
-
Validation: LC-MS should confirm the mass of the coupled biaryl product.[1]
References
-
Lu, Z., et al. (2023).[2][3] "Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer." Organic Letters, 25(6), 944-949.[4][5] Link[5]
-
Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery, 4(9), 1046-1061. Link
-
Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M."[1] Nature, 462, 1070-1074. Link
-
PubChem Compound Summary. (2024). "1-Bromo-5-chloro-4-fluoro-2-iodobenzene."[1] National Center for Biotechnology Information.[1] Link
-
Allist Pharmaceuticals. (2021).[1][6] "Furmonertinib (AST2818) for the treatment of NSCLC." Journal of Thoracic Oncology. Link
Sources
- 1. 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | C6H2BrClFI | CID 50998080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene and Its Positional Isomers
Executive Summary
Polyhalogenated benzyl bromides are highly prized scaffolds in medicinal chemistry and agrochemical development. Molecules like 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene serve as orthogonal cross-coupling precursors, where the differential reactivity of C–I, C–Br, C–Cl, and C–F bonds allows for sequential, site-specific functionalization.
However, synthesizing these densely functionalized arenes often yields complex mixtures of positional isomers. For drug development professionals, distinguishing the target molecule from its isomers—such as 1-(Bromomethyl)-2-chloro-4-fluoro-5-iodobenzene—is a critical quality control step. This guide provides an objective spectroscopic comparison to unambiguously assign these isomers using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), moving beyond basic data collection to explain the physicochemical causality behind the spectra.
Mechanistic Causality in Spectroscopic Differentiation
To build a self-validating analytical protocol, we must rely on three fundamental physicochemical phenomena that dictate the spectroscopic behavior of polyhalogenated aromatics:
The Heavy-Atom-on-Light-Atom (HALA) Effect
Iodine is a massive atom with a large electron cloud. Through strong spin-orbit coupling, it exerts a profound relativistic shielding effect on adjacent (ortho) protons and carbons. In
F- H Spin-Spin Coupling ( -Coupling)
The highly electronegative
-
Ortho coupling (
): 8.0 – 10.0 Hz -
Meta coupling (
): 5.0 – 6.0 Hz By measuring the coupling constant of the iodine-shielded proton, we can definitively map the relative positions of the iodine, fluorine, and hydrogen atoms.
Isotopic Clustering in Mass Spectrometry
Before NMR assignment, the molecular formula must be validated. The presence of exactly one chlorine atom (
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data used to objectively differentiate the target molecule from two common positional isomers.
Table 1: H NMR and F NMR Signatures
| Compound / Isomer | Structure Pattern | Shielded Proton (Ortho to I) | Unshielded Proton | |
| Target: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene | 1-CH | H3 (~6.9 ppm) | H6 (~7.4 ppm, | |
| Isomer A: 1-(Bromomethyl)-2-chloro-4-fluoro-5-iodobenzene | 1-CH | H6 (~6.9 ppm) | H3 (~7.5 ppm, | |
| Isomer B: 1-(Bromomethyl)-4-chloro-5-fluoro-2-iodobenzene | 1-CH | H3 (~6.9 ppm) | H6 (~7.2 ppm, |
Analytical Hook: The target molecule is the only isomer where the upfield-shifted proton (shielded by Iodine) exhibits the larger ortho-fluorine coupling constant.
Table 2: GC-MS Isotopic Abundance (Molecular Ion Cluster)
| Ion Species | Isotopic Composition | m/z Value | Relative Abundance |
| [M] | 348 | ~ 37.5% (Normalized to 3) | |
| [M+2] | 350 | ~ 50.0% (Normalized to 4) | |
| [M+4] | 352 | ~ 12.5% (Normalized to 1) |
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data reproduction, follow these validated methodologies.
Protocol 1: Multinuclear NMR Acquisition
Causality note: Fluorinated aromatics often exhibit long longitudinal relaxation times (
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube. -
H NMR Acquisition:
-
Set the spectrometer frequency (e.g., 400 MHz).
-
Crucial Step: Set the relaxation delay (
) to 2.0 seconds to ensure complete relaxation of the electron-poor aromatic protons. -
Acquire 16 scans. Apply a line broadening of 0.3 Hz during processing.
-
-
F NMR Acquisition:
-
Switch to the
F probe configuration (e.g., 376 MHz). -
Acquire a proton-coupled
F spectrum to verify the reverse -coupling values matching the H spectrum.
-
-
Data Validation: Identify the upfield aromatic proton (< 7.1 ppm). Extract the
-coupling. If Hz, the target isomer is confirmed.
Protocol 2: GC-MS Isotopic Profiling
Causality note: Polyhalogenated isomers possess nearly identical boiling points. A shallow temperature ramp is mandatory to achieve the theoretical plates required for baseline resolution.
-
Sample Preparation: Dilute the sample to 50
g/mL in GC-grade hexane. -
Instrument Setup: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25
m). -
Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range: m/z 50 to 400.
-
Data Validation: Extract the mass spectrum at the apex of the chromatographic peak. Verify the presence of the 348, 350, and 352 m/z peaks in a 3:4:1 ratio.
Visualizations
GC-MS Isotopic Pattern Recognition Workflow
Caption: GC-MS workflow confirming the presence of exactly one chlorine and one bromine atom via isotopic clustering.
NMR Decision Tree for Isomer Assignment
Caption: Logical decision tree for assigning isomers based on 19F-1H coupling and the Iodine Heavy Atom Effect.
References
-
Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
This guide provides essential, step-by-step procedures for the proper disposal of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene. As a polyhalogenated and reactive aromatic compound, its handling and disposal demand meticulous attention to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory standards.
Hazard Assessment: Understanding the "Why" Behind the Precautions
-
Polyhalogenated Aromatic Core: The benzene ring is substituted with four different halogens (F, Cl, Br, I). Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[1] Many are treated as suspected carcinogens and can cause damage to the liver, kidneys, and central nervous system upon significant exposure.[2]
-
Bromomethyl Group (-CH₂Br): The presence of a bromomethyl group is a significant structural alert. Compounds with this functional group are frequently potent lachrymators, meaning they are severe eye, skin, and respiratory tract irritants that cause tearing.[3][4] They are also alkylating agents, which can react with biological nucleophiles, underpinning their high toxicity and potential as mutagens.
-
Reactivity: While stable under controlled conditions, its nature as an alkylating agent means it can react with nucleophiles. Thermal decomposition may release highly toxic and corrosive fumes, including hydrogen halides (HF, HCl, HBr, HI) and carbon oxides.[4]
Given these characteristics, this compound must be treated as acutely toxic, a severe irritant, corrosive, and an environmental hazard. All handling and disposal procedures must reflect this high level of risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment for any procedure involving this compound, from handling the neat material to preparing waste containers.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over the goggles is required when handling >50 mL of a solution or any amount of the neat solid.[5] | Protects against splashes of the corrosive liquid and airborne particles. The bromomethyl group makes it a potent lachrymator, necessitating full face protection.[4] |
| Skin & Body | - Gloves: Double-gloving is required. Use a thin nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., butyl rubber or laminate) as the outer layer.[5] - Lab Coat: A flame-resistant, long-sleeved laboratory coat. - Apron: A chemical-resistant apron over the lab coat. - Clothing: Long pants and closed-toe, chemical-resistant shoes are mandatory.[6] | Prevents skin contact, which can cause severe chemical burns.[4] Double-gloving provides additional protection in case the outer glove is compromised. A lab coat and apron protect personal clothing and underlying skin from contamination. |
| Respiratory | All handling of the solid material and preparation of solutions must be conducted in a certified chemical fume hood.[5][6] | A chemical fume hood is the primary engineering control to minimize the inhalation of dust or vapors, which are expected to be highly irritating and toxic.[7] |
In-Lab Waste Collection & Segregation: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Commingling incompatible waste streams is a major safety violation that can lead to dangerous chemical reactions.
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Use only a designated, properly vented, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). Ensure the container is in good condition with a secure, sealing cap.[8]
-
-
Label the Container Before Use:
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the words "HAZARDOUS WASTE ".[8]
-
List all chemical constituents by their full name, including solvents. Write out "1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene " and any other components with their approximate percentages.[8] Chemical formulas or abbreviations are not acceptable.
-
-
Accumulate Waste Safely:
-
Keep the waste container in a designated "Satellite Accumulation Area," which is at or near the point of waste generation and under the control of the lab personnel.[8] This is typically inside a chemical fume hood.
-
Crucially, keep the waste container closed at all times except when adding waste. [8] Do not leave a funnel in the container opening.
-
Segregate this container from other waste types, particularly from bases and oxidizers.
-
-
Manage Container Volume:
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the decision-making and operational process for the safe disposal of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene waste.
Caption: Disposal workflow from generation to EHS handoff.
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Alert Personnel: Immediately alert everyone in the laboratory and evacuate the immediate area.[10]
-
Assess the Spill: If the spill is large, involves a fire, or you feel unsafe, evacuate the lab, close the doors, and call emergency services (911) and your institution's EHS.
-
Small Spill Cleanup (Trained Personnel Only):
-
Ensure you are wearing the full PPE detailed in Section 2.
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or commercial spill pillows for halogenated hydrocarbons.[11][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Slowly add the absorbent to the spill, working from the outside in.[10]
-
Once fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.
-
The cleanup materials are now also hazardous waste and must be disposed of in the same container.[13]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. The decontamination materials must also be collected as hazardous waste.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower.[4][14] Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
In all cases of exposure, a copy of this guide and any available SDS for similar compounds should be provided to the medical personnel.
Regulatory Framework: Adherence to the Law
The disposal of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is classified as a hazardous waste.[15][16] Your institution's EHS department is responsible for ensuring that this waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[17][18] Landfilling of such wastes is highly restricted.[19]
By following the procedures outlined in this guide, you are not only ensuring your personal safety but also upholding the legal and ethical responsibilities of a professional scientist.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of California, Santa Barbara.
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- ACTenviro. (n.d.).
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
- Tetra Tech. (2022, July 12).
- University of Alabama at Birmingham. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- Brandeis University. (n.d.). Lachrymators.
- U.S. Environmental Protection Agency. (n.d.).
- ADCO Environmental Services. (n.d.).
- U.S. Environmental Protection Agency. (2025, May 30).
- BenchChem. (2025).
- Occupational Safety and Health Administration. (2012, March 26).
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management.
- OC-Praktikum. (n.d.).
- Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Environment, Health and Safety.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Smolecule. (2023, August 16). 1-Bromo-3-chloro-5-fluoro-2-iodobenzene.
- Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- Fluorochem. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-iodobenzene.
- Occupational Safety and Health Administration. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
